1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
Overview
Description
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate is a fluorinated ionic liquid with the chemical formula C12H12F9NO3S and a molecular weight of 421.28 g/mol . This compound is known for its high thermal stability, low volatility, and unique solvation properties, making it a valuable solvent in various chemical processes .
Preparation Methods
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate can be synthesized through a series of chemical reactions involving the alkylation of pyridine derivatives followed by anion exchange with perfluorobutanesulfonate. The synthetic route typically involves the following steps:
Alkylation: Pyridine is alkylated with ethyl and methyl groups to form 1-ethyl-3-methylpyridinium.
Anion Exchange: The resulting 1-ethyl-3-methylpyridinium is then reacted with perfluorobutanesulfonate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate involves its interaction with molecular targets through ionic and non-covalent interactions. The perfluorobutanesulfonate anion contributes to the compound’s unique properties, such as high thermal stability and low volatility . These interactions can affect various molecular pathways, depending on the specific application and environment .
Comparison with Similar Compounds
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate can be compared with other similar fluorinated ionic liquids, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high ionic conductivity and low viscosity.
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Noted for its high thermal stability and low melting point.
1-Octyl-3-methylimidazolium chloride: Used for its excellent solvation properties and chemical stability.
The uniqueness of this compound lies in its combination of high thermal stability, low volatility, and specific solvation properties, making it suitable for specialized applications .
Properties
IUPAC Name |
1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C4HF9O3S/c1-3-9-6-4-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-7H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOPJNCLIAYPRS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895607 | |
Record name | 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015420-87-7 | |
Record name | 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.